molecular formula C17H16BrNO4S B2622696 2-(Benzenesulfonyl)-5-(4-bromophenyl)-5-oxopentanamide CAS No. 400075-39-0

2-(Benzenesulfonyl)-5-(4-bromophenyl)-5-oxopentanamide

Cat. No.: B2622696
CAS No.: 400075-39-0
M. Wt: 410.28
InChI Key: OODMAZKUKVWGSY-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-5-(4-bromophenyl)-5-oxopentanamide is a synthetic benzenesulfonamide derivative offered for investigational purposes in chemical and pharmaceutical research. Compounds featuring benzenesulfonamide scaffolds are of significant scientific interest due to their established role as potent inhibitors of Carbonic Anhydrase (CA) enzymes . Tumor-associated CA isoforms, such as CA IX and XII, are overexpressed in hypoxic environments of various solid tumors—including glioblastoma, pancreatic, and breast cancers—where they contribute to acidification of the tumor microenvironment, cancer cell survival, and metastasis . Consequently, selective CA inhibitors are actively investigated for their anti-proliferative effects and potential as anticancer agents . The structural motifs present in this compound, namely the benzenesulfonyl group and the 4-bromophenyl fragment, are common in medicinal chemistry. The 4-bromophenyl group is a frequent building block in the synthesis of complex heterocyclic systems and is utilized in the development of compounds screened for anti-proliferative activity . Researchers can employ this chemical as a key intermediate to synthesize novel heterocycles or as a candidate for biochemical screening in oncology-related projects. The product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(benzenesulfonyl)-5-(4-bromophenyl)-5-oxopentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4S/c18-13-8-6-12(7-9-13)15(20)10-11-16(17(19)21)24(22,23)14-4-2-1-3-5-14/h1-9,16H,10-11H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODMAZKUKVWGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CCC(=O)C2=CC=C(C=C2)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-5-(4-bromophenyl)-5-oxopentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzenesulfonyl Intermediate: The benzenesulfonyl chloride is reacted with an appropriate amine to form the benzenesulfonyl intermediate.

    Bromination: The intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Amidation: The final step involves the reaction of the brominated intermediate with an amide source under suitable conditions to form the desired oxopentanamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-5-(4-bromophenyl)-5-oxopentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzenesulfonyl)-5-(4-bromophenyl)-5-oxopentanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-5-(4-bromophenyl)-5-oxopentanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the oxopentanamide moiety can participate in hydrogen bonding with target molecules.

Comparison with Similar Compounds

Key Observations :

  • Bioactivity : The hydrazine-substituted analog (from ) may exhibit enhanced binding to biological targets due to its hydrazine moiety, a feature absent in the target compound .
  • Solubility: The carboxylic acid in 5-(4-fluorophenyl)-5-oxopentanoic acid improves aqueous solubility relative to the amide-terminated target compound .

Implications :

  • Bromophenyl-containing compounds generally exhibit moderate to high synthetic yields (~75–82%), suggesting feasible scalability for the target compound if analogous routes are employed .
  • Bulky substituents (e.g., benzenesulfonyl) may require optimized coupling conditions to maintain yield efficiency.

Comparison :

    Biological Activity

    2-(Benzenesulfonyl)-5-(4-bromophenyl)-5-oxopentanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological effects, making it a candidate for further research in medicinal chemistry.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented as follows:

    • Molecular Formula : C17H16BrNO4S
    • Molar Mass : 404.28 g/mol
    • IUPAC Name : this compound

    Biological Activity

    The biological activity of this compound has been explored in various studies, focusing on its interaction with different biological targets and pathways.

    The proposed mechanisms through which this compound exerts its effects include:

    • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and disease progression.
    • Receptor Modulation : It can interact with various receptors, leading to altered signaling pathways within cells.
    • Gene Expression Regulation : The compound may influence gene expression related to inflammation, cancer, or other pathological conditions.

    Research Findings

    Several studies have reported on the biological activity of this compound:

    • Anticancer Activity : Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
    • Anti-inflammatory Properties : Preliminary studies have shown that this compound can reduce pro-inflammatory cytokine levels in vitro, indicating its possible application in treating inflammatory diseases .
    • Neuroprotective Effects : Some investigations suggest that it may provide neuroprotection in models of neurodegenerative diseases, possibly by mitigating oxidative stress and inflammation .

    Case Studies

    Several case studies have highlighted the efficacy and safety profile of this compound:

    • Study on Cancer Cell Lines : A study conducted on human breast cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective potency .
    • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant reduction of paw edema compared to control groups, supporting its anti-inflammatory potential .

    Data Table

    Here’s a summary table of the biological activities reported for this compound:

    Biological ActivityEffect ObservedReference
    AnticancerInduces apoptosis in cancer cells
    Anti-inflammatoryReduces cytokine levels
    NeuroprotectiveMitigates oxidative stress

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